

# 2-Allylisoindoline-1,3-dione chemical structure and properties

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## Compound of Interest

Compound Name: 2-Allylisoindoline-1,3-dione

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An In-depth Technical Guide to **2-Allylisoindoline-1,3-dione**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Allylisoindoline-1,3-dione** (also known as N-Allylphthalimide), a versatile chemical intermediate. It covers the compound's core chemical structure, physical and spectroscopic properties, synthesis, and key applications in organic chemistry and drug discovery.

## Core Chemical Structure and Properties

**2-Allylisoindoline-1,3-dione** is an N-substituted derivative of phthalimide. The structure consists of a bicyclic isoindoline-1,3-dione core, where an allyl group is attached to the nitrogen atom. This combination of a planar, aromatic phthalimide group and a reactive allyl chain makes it a valuable building block in synthesis.

Diagram: Chemical Structure of **2-Allylisoindoline-1,3-dione**

Caption: Structure of **2-Allylisoindoline-1,3-dione**.

## Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	2-allylisoindole-1,3-dione	-
Synonyms	N-Allylphthalimide	[1][2]
CAS Number	5428-09-1	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	-
Molecular Weight	187.2 g/mol	-
Appearance	Solid	-
Melting Point	68.0 to 72.0 °C	[1]
Boiling Point	295 °C (lit.)	[1][2]
Density	1.233 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Solubility	Soluble in organic solvents (DMF, DMSO, Acetone).	[3][4]
Storage Temperature	2-8°C	[1]

## Spectroscopic Data

The following table summarizes the characteristic spectroscopic signatures for the identification and characterization of **2-Allylisoindoline-1,3-dione**.

Spectroscopic Technique	Characteristic Peaks / Shifts
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	$\delta$ 7.8-7.9 ppm (m, 2H, Ar-H), $\delta$ 7.7-7.8 ppm (m, 2H, Ar-H), $\delta$ 5.8-6.0 ppm (m, 1H, $-\text{CH}=\text{CH}_2$ ), $\delta$ 5.2-5.4 ppm (m, 2H, $-\text{CH}=\text{CH}_2$ ), $\delta$ 4.3-4.4 ppm (d, 2H, N- $\text{CH}_2$ -)
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	$\delta$ ~167.5 ppm (C=O), $\delta$ ~134.0 ppm (Ar-CH), $\delta$ ~132.1 ppm (Ar-C, quaternary), $\delta$ ~131.8 ppm ( $-\text{CH}=\text{CH}_2$ ), $\delta$ ~123.4 ppm (Ar-CH), $\delta$ ~117.9 ppm ( $-\text{CH}=\text{CH}_2$ ), $\delta$ ~40.3 ppm (N- $\text{CH}_2$ -)
FT-IR (KBr, $\text{cm}^{-1}$ )	~3080 $\text{cm}^{-1}$ ( $=\text{C}-\text{H}$ stretch, allyl), ~2980 $\text{cm}^{-1}$ ( $-\text{C}-\text{H}$ stretch, allyl), ~1775 $\text{cm}^{-1}$ (C=O stretch, imide, asymmetric), ~1715 $\text{cm}^{-1}$ (C=O stretch, imide, symmetric), ~1645 $\text{cm}^{-1}$ (C=C stretch, allyl), ~1400 $\text{cm}^{-1}$ (N-C stretch), ~720 $\text{cm}^{-1}$ (Ar-H bend, ortho-disubstituted)
Mass Spectrometry	$[\text{M}]^+$ at $m/z = 187$ . Key fragments may include $m/z = 146$ ( $[\text{M}-\text{C}_3\text{H}_5]^+$ , loss of allyl group), $m/z = 104$ (phthaloyl fragment), and $m/z = 76$ (benzyne fragment).

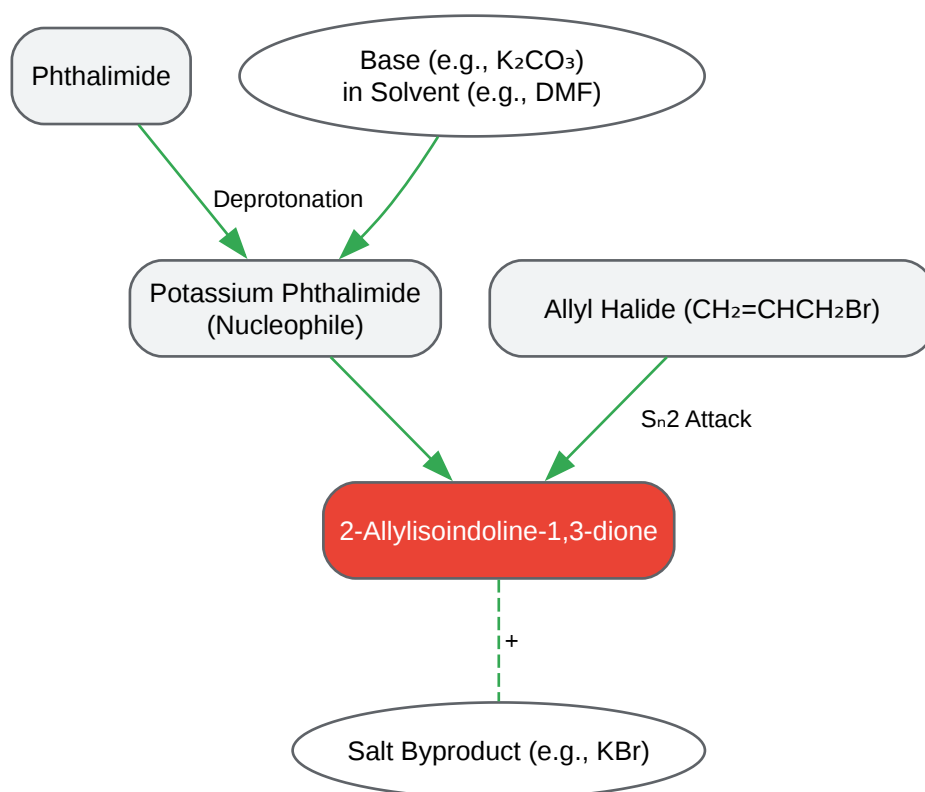
## Synthesis and Reactivity

**2-Allylisoindoline-1,3-dione** is most commonly synthesized via the Gabriel synthesis, a robust method for preparing primary amines.<sup>[5]</sup> The synthesis involves the N-alkylation of phthalimide.

## General Synthesis Workflow

The process begins with the deprotonation of phthalimide using a mild base, such as potassium carbonate, to form a nucleophilic phthalimide anion. This anion then undergoes a nucleophilic substitution ( $\text{S}_\text{N}2$ ) reaction with an allyl halide (e.g., allyl bromide) to yield the final product.

Diagram: Gabriel Synthesis of **2-Allylisoindoline-1,3-dione**



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Caption: Workflow for the Gabriel synthesis.

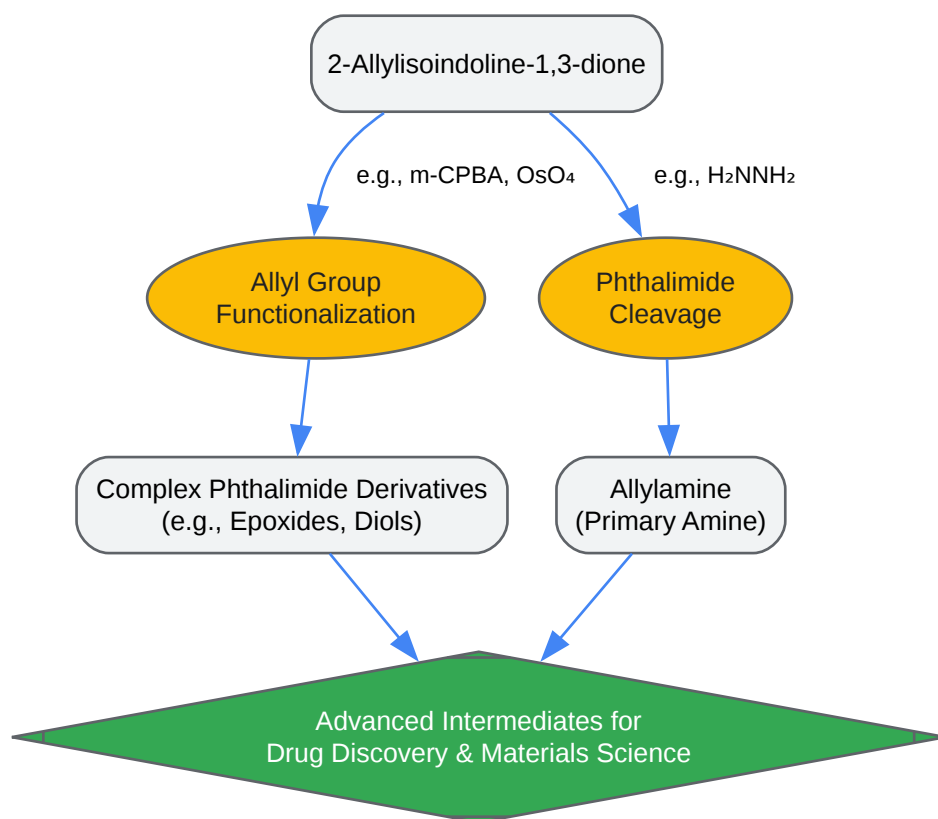
## Reactivity and Applications

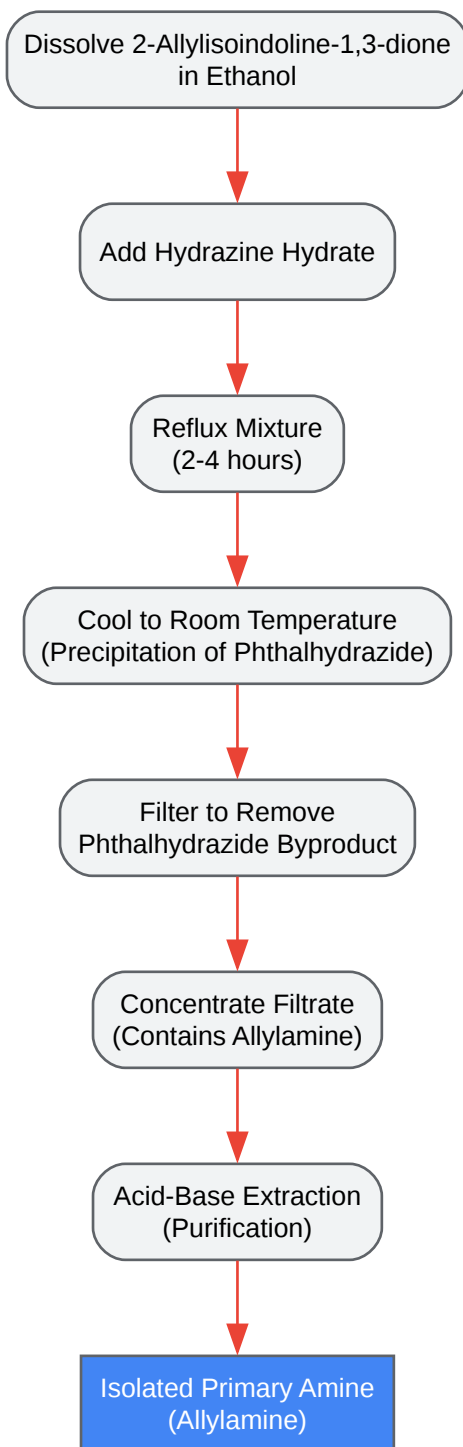
The utility of **2-Allylisoindoline-1,3-dione** stems from the distinct reactivity of its two main components:

- **Phthalimide Group as a Protecting Group:** The phthalimide moiety serves as an excellent protecting group for a primary amine. It is stable to many reaction conditions, allowing for chemical modifications elsewhere in a molecule. The protected amine can be readily liberated via hydrazinolysis (the Ing-Manske procedure) or other cleavage methods.<sup>[5]</sup> This strategy is fundamental in pharmaceutical development to avoid over-alkylation and other side reactions.
- **Allyl Group Functionalization:** The terminal double bond of the allyl group is a site for a wide array of chemical transformations, including epoxidation, dihydroxylation, ozonolysis, and

olefin metathesis. This allows **2-Allylisoindoline-1,3-dione** to serve as a versatile scaffold for building molecular complexity.

Diagram: Synthetic Utility of **2-Allylisoindoline-1,3-dione**





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